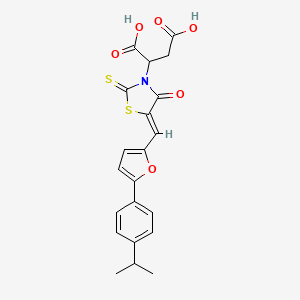

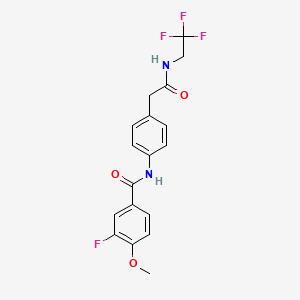

3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-4-methoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a methoxy group (-OCH3), and a trifluoroethyl group (-CF3). These functional groups could potentially give this compound unique chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The methoxy group could be introduced through a reaction with methanol. The trifluoroethyl group could be introduced through a reaction with a trifluoroethylating reagent .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy group could undergo demethylation to form a phenol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in water. The trifluoroethyl group could increase its volatility .Scientific Research Applications

Molecular Imaging Probes

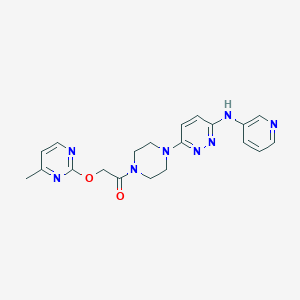

One application involves the use of fluorine-bearing compounds as molecular imaging probes. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study found significant decreases in receptor densities correlated with clinical symptoms and glucose utilization in the brain, illustrating the utility of fluorine-labeled compounds in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).

Synthesis of Fluorinated Compounds

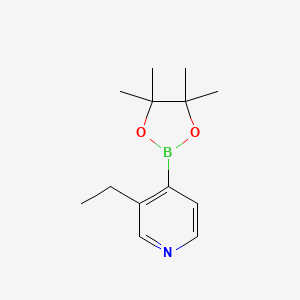

Another application is in the synthesis of fluorinated compounds, which are valuable in various fields due to their unique properties. A study described the use of fluoroacrylic building blocks for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The versatility of these compounds underscores the importance of fluorinated intermediates in organic synthesis and drug development (Shi et al., 1996).

Pharmaceutical Applications

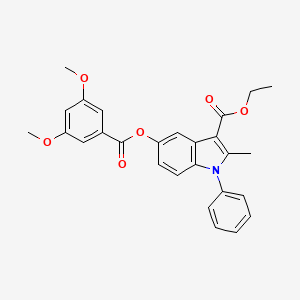

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their enhanced stability and bioactivity. For example, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrates the potential of fluorinated compounds in creating novel therapeutic agents. BMS-777607 showed complete tumor stasis in a gastric carcinoma xenograft model, highlighting the role of fluorine in the development of new cancer treatments (Schroeder et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c1-27-15-7-4-12(9-14(15)19)17(26)24-13-5-2-11(3-6-13)8-16(25)23-10-18(20,21)22/h2-7,9H,8,10H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJQIIYYRXMIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2649134.png)

![N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2649135.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2649138.png)

![Ethyl 4-[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2649140.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline](/img/structure/B2649142.png)

![1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B2649143.png)

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)